molecular formula C17H20N2O2 B6121284 N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Numéro de catalogue B6121284
Poids moléculaire: 284.35 g/mol
Clé InChI: DMBSLMVWIAGNRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, commonly known as CFI-400945, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound was first synthesized in 2013 and has since been studied extensively for its potential as an anticancer agent. In

Mécanisme D'action

CFI-400945 is a selective inhibitor of the checkpoint kinase 1 (CHK1), which is a key regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and plays a critical role in cell cycle arrest and DNA repair. Inhibition of CHK1 by CFI-400945 leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis and inhibiting cell migration, CFI-400945 also disrupts DNA replication and induces mitotic catastrophe. These effects are thought to be due to the inhibition of CHK1 and the resulting accumulation of DNA damage.

Avantages Et Limitations Des Expériences En Laboratoire

CFI-400945 has several advantages as a tool for cancer research. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. In addition, it has shown potent activity against a variety of cancer cell lines and has been well-tolerated in animal studies. However, there are also some limitations to its use in lab experiments. For example, it may not be effective against all types of cancer and may have off-target effects that could complicate data interpretation.

Orientations Futures

There are several future directions for research on CFI-400945. One area of interest is the development of combination therapies that could enhance its anticancer activity. Another area of research is the identification of biomarkers that could predict response to CFI-400945 and help guide patient selection. Finally, there is also interest in exploring the potential of CFI-400945 as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy in preclinical studies.
Conclusion:
In conclusion, CFI-400945 is a promising small molecule inhibitor that has shown potent activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of CHK1 and the resulting accumulation of DNA damage. While there are some limitations to its use in lab experiments, there are also several future directions for research that could enhance its anticancer activity and clinical utility.

Méthodes De Synthèse

The synthesis of CFI-400945 involves a series of chemical reactions starting with commercially available starting materials. The key step in the synthesis is the formation of the pyrroloquinoline core, which is achieved through a multistep process involving cyclization, oxidation, and reduction reactions. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

CFI-400945 has been extensively studied for its potential as an anticancer agent. Several preclinical studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, CFI-400945 has been shown to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models of cancer.

Propriétés

IUPAC Name

9-oxo-N-pentan-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-5-11(2)18-17(21)14-10-19-9-8-12-6-4-7-13(15(12)19)16(14)20/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBSLMVWIAGNRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CN2CCC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-N-(2-pentanyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.